(6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester
Overview
Description
(6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a trifluoromethyl group and a chloro substituent on the pyridine ring, which imparts unique chemical and physical properties. It is commonly used in various scientific research applications, particularly in the fields of agrochemicals and pharmaceuticals.
Preparation Methods
The synthesis of (6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-4-trifluoromethyl-pyridine.
Reaction with Acetic Acid: The pyridine derivative is then reacted with acetic acid in the presence of a suitable catalyst to form the acetic acid derivative.
Esterification: The final step involves the esterification of the acetic acid derivative with methanol to produce this compound.
Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These conditions may include controlled temperatures, pressures, and the use of specific catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
(6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions. For example, oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be carried out using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester has a wide range of scientific research applications, including:
Agrochemicals: It is used as an intermediate in the synthesis of various agrochemical products, including herbicides and insecticides. .
Pharmaceuticals: The compound is utilized in the development of pharmaceutical agents due to its unique chemical properties. .
Biological Research: Researchers use this compound to study the effects of fluorinated pyridines on biological systems. .
Mechanism of Action
The mechanism of action of (6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester involves its interaction with specific molecular targets. The trifluoromethyl and chloro substituents on the pyridine ring contribute to its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
(6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester can be compared with other similar compounds, such as:
Trifluoromethylpyridine Derivatives: These compounds share the trifluoromethyl group and pyridine ring structure, but may differ in other substituents. .
Chloropyridine Derivatives: These compounds contain a chloro substituent on the pyridine ring and are used in various chemical syntheses and research applications
The uniqueness of this compound lies in its combination of both chloro and trifluoromethyl groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]oxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO3/c1-16-8(15)4-17-7-3-5(9(11,12)13)2-6(10)14-7/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMCYMCHULBMPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=NC(=CC(=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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